2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “2-[1-(pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine” falls under this category.
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be a complex derivative of this basic structure. Unfortunately, specific structural details for this compound were not found in the available resources.Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in a variety of ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives have been found to affect a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Piperidine derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
It’s known that environmental factors can influence the action of many pharmaceutical compounds .
They are involved in a wide range of biological activities and can interact with their targets in various ways, leading to different biochemical changes .
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyrimidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(16-5-9-19-12-21-16)23-10-6-13(7-11-23)15-4-3-14-2-1-8-20-17(14)22-15/h1-5,8-9,12-13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZUCKOHFGIIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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